![molecular formula C16H14N2O3 B2377905 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione CAS No. 545393-60-0](/img/structure/B2377905.png)
2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione
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Overview
Description
“2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” is a chemical compound . It belongs to the class of isoindoline-1,3-dione, which is known for its wide range of pharmacological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor .Molecular Structure Analysis
The geometric structure of similar compounds has been analyzed and compared, finding a close correlation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the condensation of phthalic anhydride with selected amino-containing compounds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.29 g/mol . This compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol.Scientific Research Applications
Pharmacophore in Drug-like Molecules : Dioxoisoindolines, including 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione, are recognized as pharmacophore groups in various drug-like molecules with diverse biological activities. Notably, phthalimide derivatives are potent inhibitors of acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. These compounds show promise in the treatment of neurodegenerative diseases due to their ability to inhibit AChE, which can potentially slow the deterioration of the cholinergic system (Andrade-Jorge et al., 2018).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of isoindoline-1,3-dione derivatives, including 2-(4-Ethoxyphenyl)isoindoline-1,3-dione. Such studies are essential for understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific and medicinal fields (Duru et al., 2018).
Catalysis and Green Chemistry : Isoindoline-1,3-dione derivatives have been explored in the context of green chemistry. For example, the Water Extract of Onion Peel Ash (WEOPA) method was developed for synthesizing these derivatives, offering an environmentally friendly and efficient approach. This method highlights the potential of using isoindoline-1,3-dione derivatives in sustainable chemical processes (Journal et al., 2019).
Antimicrobial Activities : Studies have also revealed the antimicrobial potential of isoindoline-1,3-dione and its derivatives. These compounds exhibit significant antimicrobial activity, comparable to standard drugs, against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).
Molecular Docking and Antimicrobial Studies : Further research involving molecular docking and antimicrobial studies of isoindoline-1,3-dione derivatives has been conducted. These studies help in understanding the interaction of these compounds with biological targets, which is crucial for drug development (Ghabbour & Qabeel, 2016).
Mechanism of Action
Target of Action
The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .
Mode of Action
This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .
Biochemical Pathways
The interaction of this compound with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .
Pharmacokinetics
One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .
Result of Action
The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJXAUCIQJZYEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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